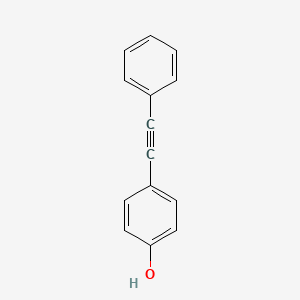
4-(2-Phenylethynyl)phenol
Cat. No. B3048880
Key on ui cas rn:
1849-26-9
M. Wt: 194.23 g/mol
InChI Key: NVUNTCDLAQYNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06288188B1
Procedure details


4-(Phenylethynyl)phenyl acetate (60.6 g, 0.256 moles), 20 percent aqueous sodium hydroxide (400 mL), and tetrahydrofuran (400 mL) are added to a 2-L Erlenmeyer flask and stirred at room temperature for 5 hours. The mixture is acidified with glacial acetic acid (120 mL) until a pH of 7 is reached. The aqueous layer is removed and extracted with tetrahydrofuran. The organic layers are combined and concentrated on a rotovap to give a tan solid. The solid is heated with hexanes (700 mL) on a steam bath and the hot solution decanted from the solid. This is repeated with a second volume of hexanes (700 mL). A white solid crystallizes from the hexane solution upon cooling and is isolated by filtration and dried in vacuo to give 18 g of a white solid, mp 126° C. to 127° C. NMR analysis is consistent with the structure of the desired material.
Name
4-(Phenylethynyl)phenyl acetate
Quantity
60.6 g
Type
reactant
Reaction Step One



[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
hexanes
Quantity
700 mL
Type
solvent
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]#[C:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:7][CH:6]=1)(=O)C.[OH-].[Na+].O1CCCC1>C(O)(=O)C>[C:13]1([C:12]#[C:11][C:8]2[CH:7]=[CH:6][C:5]([OH:4])=[CH:10][CH:9]=2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
4-(Phenylethynyl)phenyl acetate
|
|
Quantity
|
60.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C#CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
[Compound]
|
Name
|
2-L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer is removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with tetrahydrofuran
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotovap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a tan solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the hot solution decanted from the solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A white solid crystallizes from the hexane solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
upon cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is isolated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C#CC1=CC=C(C=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18 g | |
| YIELD: CALCULATEDPERCENTYIELD | 36.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
